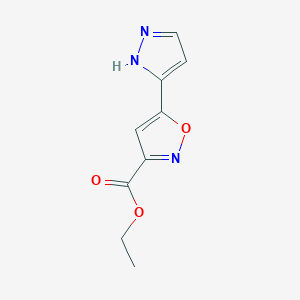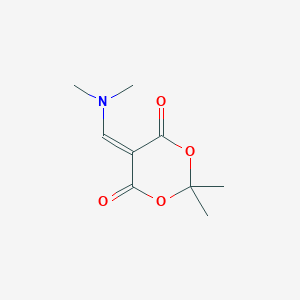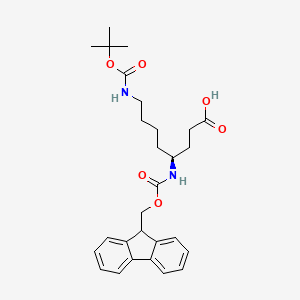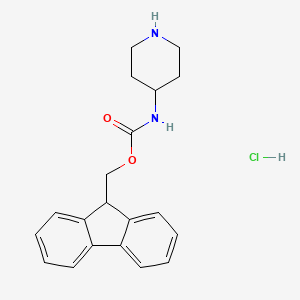
2,6-Dichlorophenylisocyanide
Vue d'ensemble
Description
2,6-Dichlorophenyl isocyanide (DCPIC) is a compound that belongs to the class of isocyanide compounds. It has a linear formula of Cl2C6H3NCO . It was first synthesized in the 1970s and was initially used as a reagent for the preparation of various heterocyclic compounds.
Physical And Chemical Properties Analysis
2,6-Dichlorophenylisocyanide has a molecular weight of 188.01 . It is a solid at room temperature with a melting point of 42-44 °C and a boiling point of 101 °C/5 mmHg .Applications De Recherche Scientifique
Palladium Complex Reactions
2,6-Dichlorophenylisocyanide (DIC) has been investigated for its role in reactions involving palladium complexes. Studies show that DIC reacts with palladium allyl dimers in chlorinated solvents, leading to the formation of various insertion products. This reaction process is significant for understanding the fundamental interplay between temperature and allyl hapticity in these complexes (Canovese et al., 2009).
Isocyanide Insertion Mechanisms
Research on isocyanide insertion into the Palladium-Carbon bond of complexes with bidentate nitrogen ligands highlights the quantitative formation of specific products. This research provides insights into the kinetics and mechanisms of the insertion reaction, with a focus on the rate-determining steps and the role of DIC in these processes (Delis et al., 1997).
Photophysical and Spectroscopic Studies
DIC forms complexes with Re(I) tricarbonyl, which are significant for their photophysical properties. These complexes show reversible reductions and irreversible oxidations, and their emission properties vary with different substituents. This research contributes to our understanding of the electronic energy gaps and potential applications in photophysical studies (Villegas et al., 2005).
Tungsten(0) Arylisocyanides
Studies of W(CNAryl)6 complexes containing DIC derivatives demonstrate their powerful photoreductive properties. By examining their electronic transitions and excited states, these complexes reveal potential applications in photoinduced electron-transfer reactions (Kvapilová et al., 2015).
Rhenium Complex Reactions
Reactions of phenyl isocyanides, including DIC, with rhenium complexes in different oxidation states have been explored. These studies contribute to the understanding of bond cleavage and formation in these complexes, shedding light on the structural and reaction mechanisms involved (Hahn et al., 1998).
In Situ
Atomic-Level Tracking2,6-Dimethylphenyl isocyanide (2,6-DMPI), a close derivative of 2,6-Dichlorophenylisocyanide, has been utilized as a spectroscopic probe for in situ, real-time studies of heterogeneous nucleation and deposition of Pd on Ag nanocubes. This innovative approach, employing surface-enhanced Raman scattering, allows for atomic-level sensitivity in tracking these processes, offering insights into the roles of reaction temperature and Pd(II) precursors in the growth of bimetallic nanocrystals (Wu & Qin, 2018).
Catalytic Activity in Transition Metal Complexes
The catalytic activity of transition metal complexes using sterically hindered isocyanides, including 2,6-Dichlorophenylisocyanide, has been studied. This research sheds light on the synthesis of these isocyanides and their application in catalyzing reactions like hydrosilylation of unsaturated species and metathesis of alkynes, illustrating the versatility of DIC in catalysis (Adams et al., 1985).
Oxidative Degradation Studies
Research on the oxidative degradation of 2,6-dichlorophenol by ferrate(VI) includes the study of kinetics, performance, and mechanisms. Though not directly focusing on 2,6-Dichlorophenylisocyanide, this study is relevant for understanding the behavior of related compounds in oxidation processes and environmental applications (Dai et al., 2022).
Mécanisme D'action
Safety and Hazards
2,6-Dichlorophenylisocyanide is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes skin irritation and serious eye irritation .
Propriétés
IUPAC Name |
1,3-dichloro-2-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHUVZJZKVHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374201 | |
| Record name | 2,6-Dichlorophenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenylisocyanide | |
CAS RN |
6697-95-6 | |
| Record name | 2,6-Dichlorophenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6697-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)










